molecular formula C20H18N2O2 B11096816 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11096816
M. Wt: 318.4 g/mol
InChI Key: FGBMENRWWKTULW-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide is a chemical compound with the molecular formula C20H18N2O2. It is known for its unique structure, which includes a hydroxy group, two phenyl groups, and a pyridinylmethyl group attached to an acetamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetic acid with 4-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, while the phenyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2O2/c23-19(22-15-16-11-13-21-14-12-16)20(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2,(H,22,23)

InChI Key

FGBMENRWWKTULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CC=NC=C3)O

Origin of Product

United States

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